1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
Description
This compound belongs to the pyrrolidine-2,5-dione class, characterized by a five-membered lactam ring with two ketone groups. The structure features a 2-bromo-4-methylphenyl substituent at position 1 and a 4-fluorophenylamino group at position 3 (Figure 1). These substituents impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-10-2-7-15(13(18)8-10)21-16(22)9-14(17(21)23)20-12-5-3-11(19)4-6-12/h2-8,14,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVBSBQODOKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-bromo-4-methylphenyl group: This step often involves a halogenation reaction, where a bromine source is used to introduce the bromo group.
Attachment of the 4-fluorophenylamino group: This can be accomplished through a nucleophilic substitution reaction, where the amino group is introduced using a suitable fluorinated precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Observations :
- Halogen Effects: Bromine at position 1 (target compound) vs. 4-bromophenyl () alters steric bulk and electronic effects. Fluorine in the 4-fluorophenylamino group enhances polarity compared to chlorine in .
- Linker Groups: The amino group in the target compound may improve hydrogen-bonding capacity compared to thioether () or methylene linkers () .
Key Insights :
Discussion :
- The 4-fluorophenylamino group in the target compound may enhance affinity for serotonin-related targets, as seen in ’s dual 5-HT$_{1A}$/SERT binders .
- Bromine at position 2 (target) vs. 4 () could alter metabolic stability and toxicity profiles .
Physicochemical and Pharmacokinetic Properties
Table 4: Comparative Physicochemical Data
Biological Activity
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and various substituents that may influence its biological properties.
Chemical Structure
The molecular formula of this compound is . The presence of bromine and fluorine atoms suggests potential interactions with biological targets, enhancing the compound's activity.
Biological Activity Overview
Research has indicated that compounds containing pyrrolidine rings often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.
Antibacterial Activity
Studies have shown that pyrrolidine derivatives can possess significant antibacterial properties. For instance, in vitro tests have demonstrated that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of the compound, including halogen substitutions, may play a critical role in enhancing its antibacterial activity.
Antifungal Activity
Similar to its antibacterial effects, the antifungal activity of pyrrolidine derivatives has been documented. Certain derivatives have shown effectiveness against various fungal strains, with some exhibiting complete inhibition at specific concentrations . The presence of electron-withdrawing groups like bromine and fluorine is believed to contribute to this activity.
Anticancer Properties
Pyrrolidine derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The unique structure of this compound may enhance its efficacy against certain cancer types.
Case Studies
Several studies have focused on the biological activity of similar pyrrolidine compounds:
- Study on Antibacterial Effects : A recent investigation evaluated the antibacterial effects of several pyrrolidine derivatives, revealing that modifications on the aromatic rings significantly influenced their activity against E. coli and S. aureus. The study highlighted a derivative similar to this compound as particularly effective due to its halogen substitutions .
- Antifungal Activity Assessment : Another study assessed a series of pyrrolidine compounds for antifungal activity against Candida albicans. Results indicated that certain substitutions led to increased potency, suggesting that this compound could exhibit similar or enhanced effects .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
| Activity | MIC (mg/mL) | Target Organisms | Notes |
|---|---|---|---|
| Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, E. coli | Enhanced by halogen substitutions |
| Antifungal | Variable | Candida albicans | Structure-dependent efficacy |
| Anticancer | N/A | Various cancer cell lines | Induces apoptosis; targets specific pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
